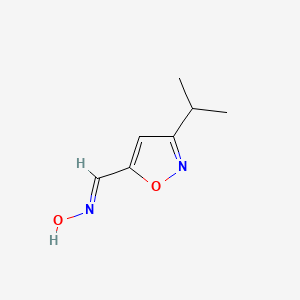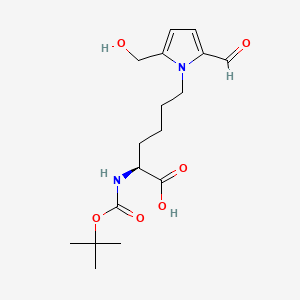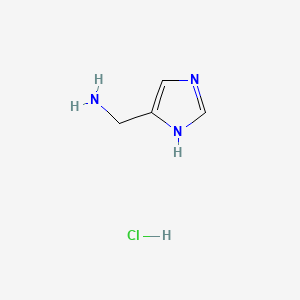
(2-溴-5-氯吡啶-3-基)甲醇
描述
(2-Bromo-5-chloropyridin-3-yl)methanol is a useful research compound. Its molecular formula is C6H5BrClNO and its molecular weight is 222.466. The purity is usually 95%.
BenchChem offers high-quality (2-Bromo-5-chloropyridin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Bromo-5-chloropyridin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机中间体
“(2-溴-5-氯吡啶-3-基)甲醇”是一种重要的有机中间体,应用于多个领域 . 它在合成多种化合物方面发挥着至关重要的作用。
农用化学品
该化合物用于生产农用化学品 . 其独特的结构和性质可以提高某些农用化学品的有效性。
制药
在制药行业中,“(2-溴-5-氯吡啶-3-基)甲醇”用于合成各种药物 . 其性质有助于提高这些药物的功效。
染料
该化合物也应用于染料领域 . 它可以用来制造具有特定性质和色调的染料。
卤代吡啶基硼酸和酯的合成
“(2-溴-5-氯吡啶-3-基)甲醇”用于合成新型卤代吡啶基硼酸和酯 . 这些化合物在科学研究中有着多种应用。
抗纤维化活性
研究表明,由“(2-溴-5-氯吡啶-3-基)甲醇”合成的嘧啶衍生物具有抗纤维化活性 . 某些化合物显示出比吡非尼酮和Bipy55′DC更好的抗纤维化活性 .
正电子发射断层扫描 (PET) 放射性配体
5-氯-3-吡啶硼酸,可以通过 “(2-溴-5-氯吡啶-3-基)甲醇”合成,可用于制备 PET 放射性配体 [11C]MK-1064 . 该放射性配体可应用于食欲素-2 受体成像 .
作用机制
Target of Action
The primary targets of (2-Bromo-5-chloropyridin-3-yl)methanol are currently unknown. This compound is a halogenated heterocycle
Biochemical Pathways
Given the lack of information on its specific biological targets, it is difficult to predict which pathways might be affected .
Pharmacokinetics
Its bioavailability, metabolism, and excretion patterns remain unknown .
属性
IUPAC Name |
(2-bromo-5-chloropyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c7-6-4(3-10)1-5(8)2-9-6/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMSIEWNWZBDPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CO)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol](/img/structure/B591456.png)





![N-[[4-(Phenylmethoxy)phenyl]methyl]-2-[(3-thienylcarbonyl)amino]-4-thiazoleacetamide](/img/structure/B591464.png)
![(1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride](/img/structure/B591468.png)

![(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B591472.png)


![5'-[Bis(2-acetoxyethyl)amino]-4'-methoxy-2'-(5-nitrothiazol-2-ylazo)acetanilide](/img/structure/B591479.png)
